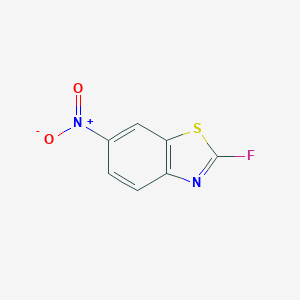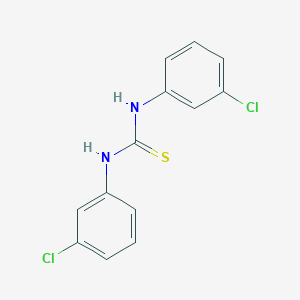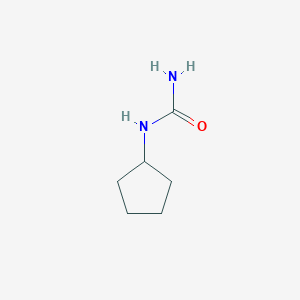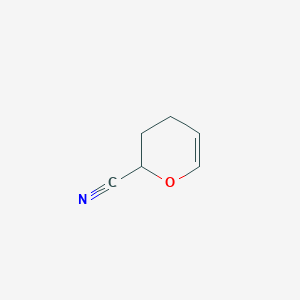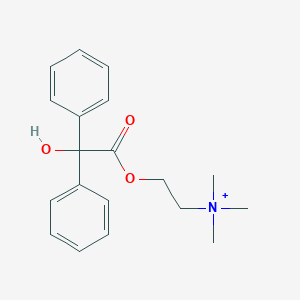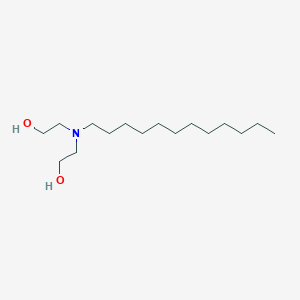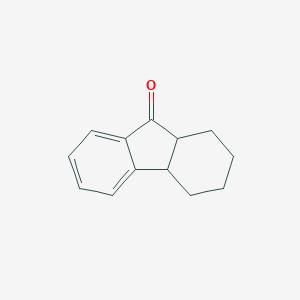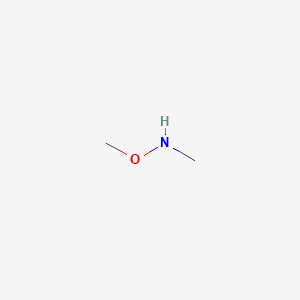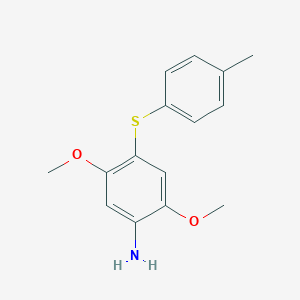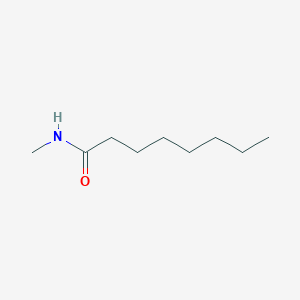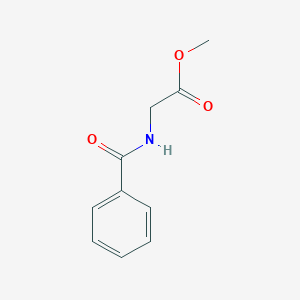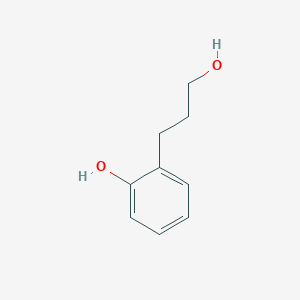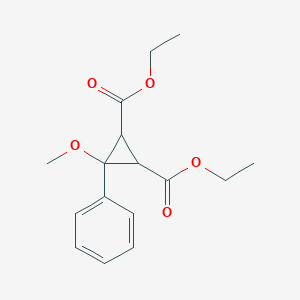
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate (DMPPDC) is a cyclopropane derivative that has been widely studied for its potential use in medicinal chemistry. This compound has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit a variety of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. These effects make Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate a potentially useful compound for a wide range of applications in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. Additionally, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit potent biological activity at relatively low concentrations, making it a potentially cost-effective compound for use in drug development. However, one limitation of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain laboratory settings.
Orientations Futures
There are several potential future directions for research on Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. One area of focus could be on the development of more efficient synthesis methods for this compound, which could help to increase its availability for use in drug development. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate and to identify potential molecular targets for this compound. Finally, research could be conducted to explore the potential use of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate in combination with other compounds for the treatment of cancer and other diseases.
Méthodes De Synthèse
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate can be synthesized through a multistep reaction process. The starting material for this synthesis is 3-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with diethyl malonate to form the desired product, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. The yield of this process is typically around 50%, making it a relatively efficient method for synthesizing Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate.
Applications De Recherche Scientifique
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been extensively studied for its potential use in medicinal chemistry. One of the most promising applications of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is in the treatment of cancer. Several studies have shown that Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate exhibits potent antitumor activity in vitro and in vivo. In addition to its antitumor effects, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have anti-inflammatory and analgesic properties, making it a potentially useful compound for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
1472-10-2 |
|---|---|
Nom du produit |
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate |
Formule moléculaire |
C16H20O5 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O5/c1-4-20-14(17)12-13(15(18)21-5-2)16(12,19-3)11-9-7-6-8-10-11/h6-10,12-13H,4-5H2,1-3H3 |
Clé InChI |
ZJAPBMNMCUJUJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC |
Synonymes |
3-Methoxy-3-phenyl-1,2-cyclopropanedicarboxylic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
